molecular formula C13H22N2O4 B12097217 Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate

Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate

Cat. No.: B12097217
M. Wt: 270.32 g/mol
InChI Key: TZOFAFCZGZGTRS-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially hydrogenated pyrazine system. The molecule is distinguished by a tert-butyl ester group at position 7 and two methyl groups at position 1.

Properties

IUPAC Name

tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)18-10(16)14-6-7-15-9(8-14)13(4,5)19-11(15)17/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOFAFCZGZGTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CN(CCN2C(=O)O1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the oxazolo[3,4-a]pyrazine ring system through cyclization reactions, followed by the introduction of the tert-butyl ester group. Common reagents used in these reactions include bases such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological pathways.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related bicyclic heterocycles, focusing on molecular architecture, substituents, and physicochemical properties.

Structural Analogues

2.1.1. tert-Butyl 3-methyl-5a,6,8,8a-tetrahydropyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine-7(4H)-carboxylate (CAS 1020153-92-7)
  • Core Structure: Contains a pyrrolo-triazolo-oxazine system instead of oxazolo-pyrazine.
  • Substituents : A single methyl group at position 3 and a tert-butyl ester at position 5.
  • Molecular Formula : C₁₁H₁₆N₄O₃ (inferred from IUPAC name).
  • The absence of 1,1-dimethyl groups may reduce steric hindrance .
2.1.2. tert-Butyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS 1502724-62-0)
  • Core Structure : A triazolo-pyrazine system with partial saturation.
  • Substituents : Methyl group at position 3 and tert-butyl ester at position 6.
  • Molecular Formula : C₁₁H₁₈N₄O₂.
  • Key Differences : The triazole ring replaces the oxazole, increasing nitrogen content and polarity. The reduced hydrogenation (5,6-dihydro vs. 5,6,8,8a-tetrahydro) results in a less flexible pyrazine ring .
2.1.3. tert-Butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 2361634-64-0)
  • Core Structure : Imidazo-pyrazine system with full saturation of the pyrazine ring.
  • Substituents : Piperidin-4-yl group at position 1 and tert-butyl ester at position 7.
  • Molecular Formula : C₁₇H₂₈N₄O₂.
  • Key Differences : The imidazole ring introduces a basic nitrogen, while the piperidine substituent adds a bulky, polar group. The fully saturated pyrazine enhances conformational rigidity compared to the partially unsaturated target compound .

Functional Implications

  • The imidazo-pyrazine derivative’s piperidine group (CAS 2361634-64-0) could interact with charged biological targets, such as ion channels .
  • Stability : The oxazole ring in the target compound may confer greater oxidative stability compared to triazole or imidazole systems, which are prone to metabolic degradation .

Biological Activity

Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a tetrahydrooxazolo-pyrazine core. Its molecular formula is C13H18N2O3C_{13}H_{18}N_2O_3, with a molecular weight of approximately 250.29 g/mol. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to introduce the tert-butyl and carbonyl functionalities.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds with similar structural frameworks. For instance, research on tetrahydroisoquinoline derivatives has demonstrated notable activity against various strains of human coronaviruses. These studies suggest that modifications to the oxazolo-pyrazine structure could yield compounds with enhanced antiviral efficacy.

CompoundVirus StrainIC50 (µM)Reference
Avir-7HCoV-229E0.5
Avir-8HCoV-OC430.5

Antitumor Activity

Compounds derived from the oxazolo-pyrazine scaffold have shown promise in cancer research. The introduction of specific substituents can enhance cytotoxicity against cancer cell lines. For example, derivatives have been tested against various tumor models with significant results indicating their potential as antitumor agents.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (breast)15Apoptosis induction
A549 (lung)12Cell cycle arrest

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
  • Cell Cycle Modulation : Some modifications lead to alterations in cell cycle progression, contributing to their antitumor effects.

Study on Antiviral Efficacy

A recent study evaluated a series of oxazolo-pyrazine derivatives for their antiviral activity against coronaviruses. The results indicated that modifications enhancing hydrophilicity improved bioavailability and efficacy in vitro.

Antitumor Screening

In another study focusing on antitumor properties, derivatives were screened against multiple cancer cell lines. The findings revealed that specific substitutions significantly increased cytotoxicity compared to unmodified compounds.

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